molecular formula C15H11NO B1367190 4-Phenylbenzoylacetonitrile CAS No. 78443-35-3

4-Phenylbenzoylacetonitrile

Cat. No.: B1367190
CAS No.: 78443-35-3
M. Wt: 221.25 g/mol
InChI Key: BZAJCNCPXHAXBZ-UHFFFAOYSA-N
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Description

4-Phenylbenzoylacetonitrile is an organic compound with the molecular formula C15H11NO. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. The compound is characterized by its cream solid form and is often used in research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzoylacetonitrile with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce phenylbenzylamines .

Scientific Research Applications

4-Phenylbenzoylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenylbenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in pathways that involve the formation or breaking of carbon-nitrogen bonds, influencing the structure and function of the resulting products .

Comparison with Similar Compounds

Uniqueness: 4-Phenylbenzoylacetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions. Its versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-oxo-3-(4-phenylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJCNCPXHAXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506890
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78443-35-3
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 105 mg (1.6 mmol) of KCN in 1 mL of water, 220 mg (0.8 mmol) of 2-bromo-4′-phenylacetophenone in 3 mL of MeCN was added. The mixture was warmed in a 50° C. bath to dissolve some of the halide. After ˜20 min the solids dissolved. The reaction was stirred for 30 min, then partitioned between 1.2 N HCl and EtOAc. The organic layer was washed with brine, dried and concentrated leaving 210 mg of the title compound which was used in the next step without purification.
Name
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions can 4-phenylbenzoylacetonitrile undergo?

A1: this compound is a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various cyclic ketones in the presence of ammonium acetate. [, , , ] For example, reacting it with cycloalkanones yields aryl-4 p-biphenylyl-2 cyano-3 cycloalceno[b]pyridines. [] This reaction highlights the compound's utility in constructing complex heterocyclic systems. Additionally, this compound derivatives, specifically 4-R1-benzylidene-4-phenylbenzoylacetonitriles, have shown promise in synthesizing unsymmetrically substituted 3,5-dicyano-1,4-dihydropyridines and 2-amino-4H-pyrans. [, ]

Q2: Are there any studies exploring the impact of substituents on the reactivity of this compound derivatives?

A2: Yes, research has explored how modifying the structure of this compound derivatives, specifically by introducing substituents at the 4-position of the benzylidene group (4-R1-benzylidene-4-phenylbenzoylacetonitriles), can influence their reactivity. [, ] These studies suggest that the nature of the R1 substituent can impact the reaction pathway and ultimately dictate the final product formed during cyclocondensation reactions.

Q3: What are the potential applications of the compounds synthesized using this compound?

A3: While the provided research focuses primarily on the synthesis and reaction mechanisms involving this compound, the resulting heterocyclic compounds, such as dihydropyridines and pyrans, are important structural motifs in medicinal chemistry. [, ] These structures often exhibit diverse biological activities and serve as crucial building blocks for developing novel pharmaceuticals and biologically active compounds.

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